Nitrendipine
Overview
Description
Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of primary (essential) hypertension to decrease blood pressure . It is also known for its vasodilating properties .
Synthesis Analysis
Nitrendipine nanocrystals were prepared using a tandem precipitation–homogenization process . The effects of pressure, temperature, and cosolvent concentration on the drug loading and release property of the microparticles were investigated .
Molecular Structure Analysis
Nitrendipine has a molecular formula of C18H20N2O6 . Its average mass is 360.361 Da and its monoisotopic mass is 360.132141 Da .
Chemical Reactions Analysis
Nitrendipine is known to be a photodegradable pharmaceutical . Its photodegradation has been studied, revealing the formation of some photoproducts . The photodegradation pathway of Nitrendipine was speculated based on the chemical structures of Nitrendipine photoproducts .
Physical And Chemical Properties Analysis
Nitrendipine is present in crystalline form . The saturation solubility of Nitrendipine was increased remarkably (26.14 times) in comparison to plain Nitrendipine, post nanocrystals development . Nitrendipine has a melting point of 158°C .
Scientific Research Applications
Solid Lipid Nanoparticles for Improved Bioavailability
Nitrendipine, an antihypertensive drug, demonstrates poor oral bioavailability due to first-pass metabolism. Research by Venishetty Vinay Kumar et al. (2007) and K. Manjunath & V. Venkateswarlu (2006) explored the development of nitrendipine-loaded solid lipid nanoparticles (SLN) to enhance its bioavailability. These studies showed a significant increase in bioavailability after intraduodenal administration compared to nitrendipine suspension, suggesting SLNs as effective carriers for lipophilic drugs like nitrendipine.
Artificial Neural Networks for Hypertension Treatment
Artificial neural networks (ANN) have been utilized to predict the anti-hypertensive effect of nitrendipine from plasma concentration profiles. According to A. Belic et al. (2005), ANN models can successfully predict diastolic pressure drop following oral administration of nitrendipine. This approach could optimize drug administration regimens and aid in formulating drugs with complex pharmacokinetic/pharmacodynamic relationships.
pH-Dependent Gradient-Release Delivery System
Mingshi Yang et al. (2004) developed a pH-dependent gradient-release drug delivery system for nitrendipine to improve its dissolution rate and extend therapeutic periods. Their findings revealed that the release rate of nitrendipine from the system could be efficiently controlled, indicating potential for targeted drug delivery in the gastrointestinal tract. The release behavior exhibited gradient-release characteristics under simulated gastrointestinal conditions. (Mingshi Yang et al., 2004)
Nitrendipine and Dementia
Research by Michal Novotný et al. (2018) highlighted the potential of nitrendipine in reducing the incidence of dementia, including Alzheimer’s disease and vascular dementia. Their study indicated that treating patients with nitrendipine might prevent cases of dementia, particularly in elderly patients with systolic hypertension at high risk of dementia. (Michal Novotný, B. Klimova, M. Valis, 2018)
Transdermal Delivery Systems
Research on developing transdermal delivery systems for nitrendipine has been conducted to overcome limitations in penetration and enhance permeation through the skin. Studies by Abhishek Sharma et al. (2020) and [D. Tipre & P. Vavia (2003)](https://consensus.app/papers/acrylatebased-transdermal-therapeutic-system-tipre/546a1fc2b75959b0aebdfd52ab885258/?utm_source=chatgpt) focused on nanoemulsion-based gels and acrylate-based transdermal therapeutic systems. These studies indicate that such systems can significantly enhance the delivery of nitrendipine through the skin, offering an alternative route of administration for this drug.
Cardiovascular and Cerebrovascular Event Reduction
The MOSES study, as reported by J. Schrader et al. (2005), compared the efficacy of eprosartan and nitrendipine in reducing cardiovascular and cerebrovascular morbidity and mortality in hypertensive stroke patients. This study underscored the importance of optimal blood pressure control in secondary stroke prevention and highlighted the potential role of nitrendipine in this context. (J. Schrader et al., 2005)
Impact on Memory Functions
A study conducted by Pinar Yamantürk Celik et al. (2004) examined the effects of nitrendipine on memory functions in rats. They found that nitrendipine neither enhanced nor impaired memory performances, but it did improve impairments in memory induced by scopolamine, a drug that creates a cholinergic deficit. This suggests a potential benefit of nitrendipine in treating memory disturbances resulting from cholinergic deficits. (Pinar Yamantürk Celik, Y. Uresin, Hüseyin Tonyali, 2004)
Enhancement of Dissolution and Bioavailability
Dengning Xia et al. (2010) studied the preparation of nitrendipine nanosuspensions to enhance its dissolution rate and oral bioavailability. Their results showed that the nanosuspensions significantly increased the in vitro dissolution rate of nitrendipine and improved its bioavailability in vivo. This indicates the potential of nanosuspensions as a method to enhance the efficacy of poorly soluble drugs like nitrendipine. (Dengning Xia et al., 2010)
Future Directions
Nitrendipine has been used in the treatment of arterial hypertension . There have been studies on the development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability . This could be a promising tool for improving the solubility and bioavailability of Nitrendipine and to treat cardiovascular diseases effectively .
properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023373 | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.42e-02 g/L | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
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Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
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Product Name |
Nitrendipine | |
CAS RN |
39562-70-4 | |
Record name | Nitrendipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |
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Record name | Nitrendipine [USAN:INN:BAN:JAN] | |
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Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
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Record name | nitrendipine | |
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Record name | Nitrendipine | |
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Record name | Nitrendipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |
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Record name | NITRENDIPINE | |
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Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-160 °C, 156 - 160 °C | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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